Cas no 2468-55-5 (5-Iodo-1-pentyne)
5-Iodo-1-pentyne Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentyne, 5-iodo-
- 5-Iodo-1-pentyne
- C5H7I
- C78094
- 5-iodopent-1-yne
- 1-iodo-4 pentyne
- CS-0088561
- 5-Iodo-1-pentyne, >=98.0% (GC)
- MFCD09907724
- 2468-55-5
- SY198296
- SCHEMBL312585
- BS-53027
- DTXSID90452115
- 1-iodo-4-pentyne
- 5-iodo-pent-1-yne
- AKOS006310841
- 5-iodopent-1-yn
- SEHFYZRHGUPLSY-UHFFFAOYSA-N
- EN300-212042
-
- MDL: MFCD09907724
- Inchi: 1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2
- InChI Key: SEHFYZRHGUPLSY-UHFFFAOYSA-N
- SMILES: ICCCC#C
Computed Properties
- Exact Mass: 193.95881
- Monoisotopic Mass: 193.95925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 57.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Flash Point: Fahrenheit: 46.4 ° f
Celsius: 8 ° c - PSA: 0
5-Iodo-1-pentyne Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H314
- Warning Statement: P210-P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2924 8(3) / PGII
- WGK Germany:3
- Hazard Category Code: 11-34
- Safety Instruction: 26-36/37/39-45
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Hazardous Material Identification:
- Storage Condition:2-8°C
5-Iodo-1-pentyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0088561-1g |
5-Iodopent-1-yne |
2468-55-5 | 98.34% | 1g |
$94.0 | 2022-04-27 | |
| TRC | I819745-100mg |
5-Iodo-1-pentyne |
2468-55-5 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I819745-500mg |
5-Iodo-1-pentyne |
2468-55-5 | 500mg |
$ 210.00 | 2022-06-04 | ||
| TRC | I819745-1g |
5-Iodo-1-pentyne |
2468-55-5 | 1g |
$ 320.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 728594-1G |
5-Iodo-1-pentyne |
2468-55-5 | 1g |
¥1636.71 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 728594-5G |
5-Iodo-1-pentyne |
2468-55-5 | 5g |
¥4046.64 | 2023-11-26 | ||
| abcr | AB100684-1 g |
5-Iodo-1-pentyne; . |
2468-55-5 | 1 g |
€205.60 | 2023-07-20 | ||
| abcr | AB100684-5 g |
5-Iodo-1-pentyne; . |
2468-55-5 | 5 g |
€576.60 | 2023-07-20 | ||
| ChemScence | CS-0088561-100mg |
5-Iodopent-1-yne |
2468-55-5 | 98.34% | 100mg |
$25.0 | 2022-04-27 | |
| ChemScence | CS-0088561-250mg |
5-Iodopent-1-yne |
2468-55-5 | 98.34% | 250mg |
$38.0 | 2022-04-27 |
5-Iodo-1-pentyne Suppliers
5-Iodo-1-pentyne Related Literature
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1. An investigation of 1,4,7-tri(4-alkynyl)-1,4,7-triazacyclononanes: ligand synthesis and metal co-ordination chemistryMurray V. Baker,David H. Brown,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 2000 4607
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Javier Hernández-Gil,Jason S. Lewis,Thomas Reiner,Charles Michael Drain,Junior Gonzales Chem. Commun. 2020 56 12608
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Mona M. Obadia,Eric Drockenmuller Chem. Commun. 2016 52 2433
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Almagul Zhanaidarova,Curtis E. Moore,Milan Gembicky,Clifford P. Kubiak Chem. Commun. 2018 54 4116
Additional information on 5-Iodo-1-pentyne
5-Iodo-1-pentyne: A Comprehensive Overview
5-Iodo-1-pentyne, also known by its CAS registry number CAS No. 2468-55-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its terminal alkyne functional group and an iodine substituent at the fifth carbon position, exhibits unique chemical properties that make it valuable for various applications.
The structure of 5-Iodo-1-pentyne consists of a five-carbon chain with a triple bond at the 1-position and an iodine atom at the terminal end. This configuration not only influences its physical properties but also plays a crucial role in its reactivity. Recent studies have highlighted the importance of such terminal alkynes in click chemistry reactions, where they serve as key precursors for the formation of stable covalent bonds under mild conditions.
One of the most notable advancements involving 5-Iodo-1-pentyne is its application in the synthesis of functional polymers. Researchers have demonstrated that this compound can be used as a building block for constructing stimuli-responsive materials, which exhibit reversible changes in their properties in response to external stimuli such as temperature or light. These materials hold promise for applications in drug delivery systems and smart textiles.
In addition to its role in polymer synthesis, 5-Iodo-1-pentyne has been explored for its potential in organic electronics. The compound's ability to undergo metal-catalyzed cross-coupling reactions has been leveraged to create conjugated systems with tailored electronic properties. Recent findings suggest that these systems could be used to develop more efficient organic photovoltaic devices, contributing to the advancement of renewable energy technologies.
The synthesis of 5-Iodo-1-pentyne has also been optimized through innovative methodologies. Traditionally, the compound was synthesized via dehydrohalogenation reactions, but recent studies have introduced more efficient routes utilizing transition metal catalysts. These improvements not only enhance the yield but also reduce the environmental footprint of the synthesis process, aligning with current sustainability goals in chemical manufacturing.
Furthermore, the reactivity of 5-Iodo-1-pentyne has been extensively studied under various reaction conditions. For instance, its participation in Sonogashira coupling reactions has been optimized to achieve higher selectivity and efficiency. This has opened new avenues for its use in drug discovery programs, where precise control over molecular architecture is crucial.
In conclusion, 5-Iodo-1-pentyne, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methodologies and material science progress, the potential for this compound to contribute to groundbreaking innovations remains immense.